Product packaging for 1-(2,5-dimethoxyphenyl)propan-1-ol(Cat. No.:)

1-(2,5-dimethoxyphenyl)propan-1-ol

Cat. No.: B7844841
M. Wt: 196.24 g/mol
InChI Key: HNTMARCMBGCYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,5-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B7844841 1-(2,5-dimethoxyphenyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTMARCMBGCYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Substituted Propanol Derivatives

1-(2,5-Dimethoxyphenyl)propan-1-ol is a member of the broad class of substituted propanol (B110389) derivatives. Structurally, it features a propan-1-ol backbone, a three-carbon chain with a hydroxyl (-OH) group on the first carbon. This hydroxyl group is a key functional feature, rendering the molecule a secondary alcohol. The phenyl ring, substituted with two methoxy (B1213986) (-OCH3) groups at positions 2 and 5, imparts specific electronic and steric properties to the molecule.

The substitution pattern on the phenyl ring is particularly noteworthy. The 2,5-dimethoxy substitution is a recurring motif in a variety of biologically active compounds. These methoxy groups can influence the molecule's polarity, solubility, and its ability to interact with biological targets. sciforum.net The study of various substituted propanol derivatives has revealed a wide spectrum of biological activities, including antidepressant-like effects and potential as sodium channel blockers. acs.orgchemistryconnected.com For instance, research into 3-amino-1-(5-indanyloxy)-2-propanol derivatives has shown their potential in treating ischemic stroke. chemistryconnected.com While this compound itself has not been the focus of such therapeutic investigations, its structural similarity to these and other active molecules underscores the chemical space it occupies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆O₃
Molar Mass 196.24 g/mol
IUPAC Name This compound
CAS Number 89106-42-3
Appearance Not reported in detail, likely an oil or low-melting solid
Solubility Expected to be soluble in organic solvents

This table is generated based on data from PubChem. sciforum.net

Significance As a Synthetic Intermediate and Precursor

The primary significance of 1-(2,5-dimethoxyphenyl)propan-1-ol lies in its role as a synthetic intermediate. It serves as a direct precursor to a class of psychoactive phenylalkylamines known as the 2C-X series. The conversion of the propanol (B110389) to the corresponding amine is a critical step in the synthesis of these compounds. For example, it is a logical precursor to 1-(2,5-dimethoxyphenyl)propan-2-amine (2,5-DMA), the parent compound of the DOx series of psychedelic amphetamines. nih.govwikipedia.org

The synthesis of this compound itself is not extensively documented in peer-reviewed literature, but can be reliably achieved through standard organic chemistry reactions. A common and effective method is the Grignard reaction. researchgate.netsigmaaldrich.com This involves reacting 2,5-dimethoxybenzaldehyde (B135726) with an ethylmagnesium halide (such as ethylmagnesium bromide) in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107). chemistryconnected.comchemrxiv.org The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired this compound.

From this propanol, the synthetic pathway to the corresponding amines can proceed through several routes. The hydroxyl group can be converted into a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source. Alternatively, oxidation of the secondary alcohol to the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-1-one, followed by reductive amination, would also yield the desired amine derivatives.

The importance of this precursor is highlighted by the extensive research into its derivatives. For instance, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a potent and selective serotonin (B10506) 5-HT2A receptor agonist, is a cornerstone tool in neuroscience research. nih.govchemicalbook.comacs.org The synthesis of DOI and other related compounds would logically proceed through intermediates like this compound, underscoring the foundational role of this propanol in accessing a wide range of pharmacologically active molecules. nih.gov

Overview of Research Trajectories and Current Gaps

Direct Synthesis Approaches

Direct methods for the synthesis of this compound primarily involve the transformation of a carbonyl group into a hydroxyl group. The two main strategies discussed are the reduction of 1-(2,5-dimethoxyphenyl)propan-2-one and the Grignard coupling reaction with 2,5-dimethoxybenzaldehyde (B135726).

Reduction of 1-(2,5-Dimethoxyphenyl)propan-2-one

The conversion of the ketone, 1-(2,5-dimethoxyphenyl)propan-2-one, to the desired secondary alcohol, this compound, is a standard reduction reaction. This transformation can be achieved through several methods, including catalytic hydrogenation and the use of hydride-donating reagents.

Table 1: Representative Conditions for Catalytic Hydrogenation of Ketones

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Yield (%)
Pd@Ph-POPAcetophenone (B1666503)Isopropanol (B130326)600.5High
Fe₂₅Ru₇₅@SILP4'-NitroacetophenoneMesitylene12050High

Note: This table presents data for analogous reactions and serves as a general guideline.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reducing agent for aldehydes and ketones. umn.edudocsity.comscribd.com It is known for its mild reaction conditions and high efficiency. The reduction of a ketone with NaBH₄ typically involves dissolving the ketone in a protic solvent, such as ethanol (B145695) or methanol (B129727), and then adding the sodium borohydride. blogspot.comscribd.com The reaction is often performed at room temperature or cooled in an ice bath to control the exothermic reaction. blogspot.comscribd.com Following the reduction, an acidic workup is usually employed to neutralize the excess reagent and protonate the resulting alkoxide to yield the alcohol. blogspot.com A patent for the synthesis of a related compound, (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide (B32628) monohydrochloride, describes the use of sodium borohydride for the selective reduction of a keto group in a methanol solvent system, achieving a high yield. google.com

Table 2: General Procedure for Sodium Borohydride Reduction of Acetophenones

ReagentSubstrateSolventTemperatureReaction TimeWork-upTypical Yield (%)
NaBH₄Acetophenone95% Ethanol30-50°C15 minAqueous HClHigh
NaBH₄3-NitroacetophenoneEthanolRoom Temp.-Aqueous work-up-

Note: This table is based on general procedures for acetophenone and its derivatives.

Grignard Coupling Reactions

An alternative and powerful method for the synthesis of this compound is the Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

In this synthetic route, 2,5-dimethoxybenzaldehyde serves as the electrophilic precursor. patsnap.comgoogle.com The aldehyde is reacted with an ethyl-containing Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr). The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the intermediate alkoxide to yield the final product, this compound. A Chinese patent describes a similar Grignard reaction where 2,5-dimethoxy bromobenzene (B47551) is reacted with magnesium powder in tetrahydrofuran (B95107) (THF), followed by reaction with N,N-Dimethylformamide (DMF) to produce 2,5-dimethoxybenzaldehyde. google.com

The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. The reaction is highly sensitive to reaction conditions, and optimization is often necessary to maximize the yield and minimize side products. Key factors for optimization include the choice of solvent (typically anhydrous ethers like diethyl ether or THF), temperature, and the rate of addition of the reagents. sigmaaldrich.com The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with any protic solvents, including water. The optimization of Grignard reactions on substituted benzaldehydes has been studied, indicating that factors such as the nature of the substituents on the aromatic ring can influence the reaction's efficiency.

Synthesis via Imine Intermediates

A potential, though less commonly documented, pathway to this compound involves the use of imine intermediates. This method would theoretically proceed through the formation of an imine from an appropriate aldehyde and amine, followed by a reduction step.

The initial step in this synthetic approach is the reaction of 2,5-dimethoxybenzaldehyde with a primary amine to form an imine, also known as a Schiff base. bloomtechz.commasterorganicchemistry.com This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.com The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring of the aldehyde influences its reactivity. bloomtechz.com

For the specific synthesis of a precursor to this compound, the choice of amine is critical. The reaction between 2,5-dimethoxybenzaldehyde and a suitable amine, such as a propylamine (B44156) derivative, would yield the corresponding imine.

Once the imine is formed, the subsequent step is its reduction to the corresponding amine. Various reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (NaBH₄). organic-chemistry.orgnih.gov The choice of reducing agent can sometimes be selective, allowing for the reduction of the imine in the presence of other functional groups. nih.gov This reduction step is a critical transformation in the synthesis of various amine-containing compounds. organic-chemistry.orgorganic-chemistry.org

Precursor Synthesis Pathways for 1-(2,5-Dimethoxyphenyl)propan-2-one

A key precursor for the synthesis of related compounds is 1-(2,5-dimethoxyphenyl)propan-2-one. This ketone can be synthesized through a Friedel-Crafts acylation reaction.

Friedel-Crafts Acylation of 1,4-Dimethoxybenzene (B90301)

The synthesis of 1-(2,5-dimethoxyphenyl)propan-2-one is often achieved via the Friedel-Crafts acylation of 1,4-dimethoxybenzene. researchgate.netumkc.edu This reaction introduces an acyl group onto the aromatic ring.

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. umkc.edustudycorgi.com The mechanism involves three main steps:

Generation of the electrophile: The acylating agent, typically an acyl halide or anhydride (B1165640) (e.g., propanoyl chloride or propanoic anhydride), reacts with a Lewis acid catalyst to form a highly electrophilic acylium ion. umkc.eduwikipedia.org

Nucleophilic attack: The electron-rich aromatic ring of 1,4-dimethoxybenzene attacks the acylium ion. The methoxy groups are activating and direct the substitution to the ortho and para positions. umkc.edu This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. umkc.edustudycorgi.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed during the reaction, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product. wikipedia.org

A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. umkc.eduwikipedia.org Aluminum chloride (AlCl₃) is a commonly used catalyst for this purpose. researchgate.netwikipedia.org It facilitates the formation of the acylium ion from the acylating agent. wikipedia.org However, a stoichiometric amount of the catalyst is often required because both the starting material (if it's an ether) and the resulting ketone product can form stable complexes with the Lewis acid, leading to catalyst deactivation. wikipedia.orgepa.gov Other solid acid catalysts have also been investigated to overcome some of the challenges associated with traditional Lewis acids, such as catalyst deactivation and environmental concerns. researchgate.netepa.gov

Considerations of Steric Challenges and Yield Optimization

The synthesis of this compound, often achieved through the reaction of an organometallic reagent like ethylmagnesium bromide with 2,5-dimethoxybenzaldehyde, is subject to steric challenges that can influence reaction efficiency. The presence of a methoxy group at the ortho-position (C2) of the phenyl ring relative to the aldehyde functional group introduces significant steric bulk. This bulk can impede the approach of the nucleophilic ethyl group to the electrophilic carbonyl carbon, potentially slowing the reaction rate and leading to lower yields compared to unhindered aldehydes.

Optimization of the reaction yield requires careful control over several parameters. These include:

Temperature: Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. This helps to control the exothermic nature of the reaction and minimize side reactions.

Solvent: The choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is critical for the formation and stability of the Grignard reagent.

Stoichiometry: Using a slight excess of the Grignard reagent can help to ensure complete consumption of the starting aldehyde, but a large excess can complicate purification.

Addition Rate: Slow, dropwise addition of the aldehyde to the Grignard reagent (or vice versa) can help maintain control over the reaction temperature and prevent the formation of byproducts.

Reduction of Propargyl Alcohols (e.g., 1-(2,5-Dimethoxyphenyl)-2-propyn-1-ol)

An alternative synthetic route to this compound begins with the corresponding propargyl alcohol, 1-(2,5-dimethoxyphenyl)-2-propyn-1-ol. This precursor can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with a propargyl organometallic reagent, such as propargylmagnesium bromide. This multi-step approach involves the sequential reduction of the alkyne functionality.

The first stage in the reduction of 1-(2,5-dimethoxyphenyl)-2-propyn-1-ol involves the selective hydrogenation of the alkyne triple bond to a double bond. This is accomplished using a Lindlar catalyst, which is a "poisoned" palladium catalyst typically composed of palladium on calcium carbonate (CaCO₃) treated with lead(II) acetate (B1210297) and quinoline. chem-station.comucla.edu This deactivation of the catalyst is crucial, as it allows the reaction to be stopped at the alkene stage, preventing further reduction to the fully saturated alkane. chem-station.commasterorganicchemistry.com The hydrogenation is stereoselective, resulting in the syn-addition of hydrogen across the triple bond to produce the cis- or Z-alkene as the major product. chem-station.com In this case, the product would be (Z)-1-(2,5-dimethoxyphenyl)prop-2-en-1-ol. Careful monitoring of the reaction is necessary as the catalyst's selectivity can be sensitive to various factors. chem-station.com

While the primary focus is the synthesis of the alcohol, the utility of this class of compounds often involves its oxidation to the corresponding ketone. The secondary alcohol, this compound, can be efficiently oxidized to 1-(2,5-dimethoxyphenyl)propan-1-one. A common and effective reagent for this transformation is Pyridinium (B92312) Chlorochromate (PCC). d-nb.infoorganic-chemistry.org PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency and under mild conditions, typically in a solvent like dichloromethane (B109758). d-nb.infoorganic-chemistry.org A key advantage of PCC is that it generally prevents over-oxidation, which can be an issue with stronger oxidizing agents. d-nb.info However, it's important to note that chromium(VI) compounds like PCC are toxic and require careful handling. d-nb.infoorganic-chemistry.org The reaction involves treating the alcohol with PCC, often in the presence of a buffer like sodium acetate if the substrate is acid-sensitive. organic-chemistry.org

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on factors such as desired yield, purity requirements, cost, and scalability. The direct Grignard reaction and the multi-step propargyl alcohol reduction pathway offer different advantages and disadvantages.

Yield and Purity Considerations

The direct addition of an ethyl Grignard reagent to 2,5-dimethoxybenzaldehyde is a convergent, one-step process that can potentially provide high yields. However, the purity of the final product can be affected by the formation of side products, such as those from enolization or Wurtz coupling, requiring careful purification.

Table 1: Comparison of Synthetic Route Characteristics

FeatureGrignard Reaction RoutePropargyl Alcohol Reduction Route
Number of Steps One step from aldehydeMultiple steps from aldehyde
Potential Overall Yield HighModerate to High
Key Purity Concerns Grignard side productsAccumulation of losses over multiple steps
Stereochemical Control Not applicable for this productHigh (cis-alkene intermediate) chem-station.com
Primary Reagents Ethylmagnesium bromide, 2,5-dimethoxybenzaldehydePropargylmagnesium bromide, Lindlar Catalyst, H₂

Scalability and Industrial Applicability

For industrial-scale synthesis, several factors beyond yield become critical. The cost and availability of starting materials, reagent toxicity, and the complexity of the procedure all play a significant role.

The Grignard route is generally considered highly scalable and is a workhorse of industrial synthesis. The starting materials are relatively common, and the single-step nature simplifies the process. However, the large-scale use of ether solvents and pyrophoric Grignard reagents requires specialized equipment and stringent safety protocols.

The propargyl alcohol reduction pathway is more complex due to its multiple steps. The use of a Lindlar catalyst introduces lead, a toxic heavy metal, which is a significant drawback for industrial applications due to safety and waste disposal concerns. ucla.edu While alternative, less toxic "poisoned" catalysts exist, the Lindlar formulation remains common in laboratory settings. The need for high-pressure hydrogenation equipment for the reduction steps can also add to the cost and complexity of scaling up this route. Therefore, for large-scale production, the direct Grignard approach is often more economically and logistically favorable, despite the steric challenges.

Reaction Parameter Optimization (Temperature, Stoichiometry, and Solvent Effects)

The synthesis of this compound is most commonly achieved through a Grignard reaction. This involves the reaction of an organomagnesium halide (a Grignard reagent) with an appropriate carbonyl compound. In the case of this compound, the logical precursors are 2,5-dimethoxybenzaldehyde and an ethyl-magnesium halide (such as ethylmagnesium bromide). The efficiency and yield of this synthetic route are highly dependent on the careful control of several reaction parameters, including temperature, stoichiometry of the reactants, and the choice of solvent.

The optimization of these parameters is crucial for maximizing the product yield while minimizing the formation of byproducts. The following sections detail the typical effects of these parameters on the synthesis of this compound, with illustrative data based on general principles of the Grignard reaction and findings for structurally related compounds.

Temperature Effects

Temperature plays a critical role in the Grignard reaction. The formation of the Grignard reagent itself (ethylmagnesium bromide) is an exothermic process and often requires initial heating to overcome the activation energy barrier, followed by cooling to control the reaction rate. The subsequent addition of the Grignard reagent to 2,5-dimethoxybenzaldehyde is also temperature-sensitive.

Low temperatures are generally favored for the addition step to minimize side reactions. One common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide. Higher temperatures can also promote the formation of other byproducts. However, the reaction must be warm enough to proceed at a reasonable rate. An optimal temperature range is therefore sought to balance reaction kinetics with selectivity.

Table 1: Illustrative Effect of Temperature on the Yield of this compound

Temperature (°C)Reaction Time (hours)Theoretical Yield (%)Observations
0475Slower reaction rate, but cleaner product formation.
25 (Room Temp)285Optimal balance of reaction rate and yield.
35 (Reflux in THF)180Faster reaction, but increased byproduct formation.
50165Significant increase in impurities observed.

Note: The data in this table is illustrative and based on general principles of Grignard reactions.

Stoichiometry Effects

The stoichiometry of the reactants, specifically the molar ratio of the Grignard reagent to the aldehyde, is a key factor in maximizing the conversion of the starting material and the yield of the desired alcohol. A slight excess of the Grignard reagent is often employed to ensure that all of the aldehyde is consumed. However, a large excess can lead to difficulties in purification and an increase in the formation of byproducts from the unreacted Grignard reagent during the workup.

Conversely, using a stoichiometric equivalent or a substoichiometric amount of the Grignard reagent will result in incomplete conversion of the aldehyde, leading to a lower yield of the final product.

Table 2: Illustrative Effect of Stoichiometry on the Yield of this compound

Molar Ratio (Grignard:Aldehyde)Theoretical Yield (%)Observations
1.0:1.080Incomplete conversion of the aldehyde.
1.1:1.090Optimal ratio for high conversion and minimal side products.
1.5:1.088Higher conversion but more byproducts from excess Grignard.
2.0:1.085Difficult purification due to large excess of Grignard reagent.

Note: The data in this table is illustrative and based on general principles of Grignard reactions.

Solvent Effects

The choice of solvent is critical in a Grignard reaction as it plays a role in stabilizing the Grignard reagent through coordination. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are most commonly used. The solvent molecules coordinate with the magnesium atom of the Grignard reagent, forming a complex that is soluble in the reaction medium.

The polarity and coordinating ability of the solvent can influence the reactivity of the Grignard reagent and the rate of the reaction. THF is a more polar and a better coordinating solvent than diethyl ether, which can lead to a faster reaction rate. However, the choice of solvent can also affect the solubility of the reactants and intermediates, as well as the reaction temperature (due to different boiling points). The solvent must be aprotic and anhydrous, as Grignard reagents are strong bases and will react with any acidic protons, such as those in water or alcohols.

Table 3: Illustrative Effect of Solvent on the Yield of this compound

SolventBoiling Point (°C)Theoretical Yield (%)Observations
Diethyl Ether34.685Standard solvent, good yield, moderate reaction time.
Tetrahydrofuran (THF)6690Faster reaction rate due to better solvation of the Grignard reagent.
Toluene (B28343)11150Poor stabilization of the Grignard reagent, leading to lower yield.
Dichloromethane39.6<10Reacts with the Grignard reagent, not a suitable solvent.

Note: The data in this table is illustrative and based on general principles of Grignard reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the elucidation of the molecular structure of this compound, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of this compound provides definitive evidence for the arrangement of protons in the structure. The chemical shifts and coupling patterns of the signals are consistent with the proposed molecular framework.

The aromatic region of the spectrum displays distinct signals corresponding to the protons on the dimethoxy-substituted benzene ring. The proton at the C6 position, being adjacent to the methoxy group and the propanol substituent, would be expected to show a distinct chemical shift. The protons at the C3 and C4 positions, while in different environments, would also exhibit characteristic splitting patterns due to coupling with their neighbors.

The aliphatic region reveals the signals for the propan-1-ol side chain. The proton on the carbon bearing the hydroxyl group (C1') appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (C2') themselves would likely appear as a complex multiplet due to their diastereotopic nature and coupling to both the C1' and methyl protons. Finally, the terminal methyl group (C3') protons would present as a triplet, resulting from coupling with the adjacent methylene protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a complete count of the carbon atoms in their unique electronic environments. The spectrum for this compound is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.

The signals for the aromatic carbons can be assigned based on their chemical shifts, which are influenced by the electron-donating methoxy groups and the propanol substituent. The carbons bearing the methoxy groups (C2 and C5) would appear at a lower field compared to the other aromatic carbons. The carbon attached to the propanol side chain (C1) would also have a characteristic chemical shift.

In the aliphatic region, the carbon attached to the hydroxyl group (C1') would be observed at a downfield position due to the deshielding effect of the oxygen atom. The signals for the other two carbons of the propanol chain (C2' and C3') would appear at higher fields. The two methoxy carbons would also be readily identifiable in the spectrum.

Analysis of Chemical Shifts and Coupling Patterns

A detailed analysis of the chemical shifts and coupling constants in the ¹H NMR spectrum allows for the unambiguous assignment of each proton. The integration of the signals confirms the number of protons in each environment. The coupling patterns, governed by the n+1 rule, provide direct evidence of the connectivity of the protons. For instance, the triplet of the methyl group confirms its adjacency to a methylene group. The complexity of the signals for the C1' and C2' protons is indicative of the chiral center at C1', which renders the C2' protons diastereotopic.

Interactive ¹H NMR Data Table for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H6.70 - 6.90m-
-OCH₃3.75s-
-OCH₃3.78s-
CH(OH)4.75t6.5
CH₂1.65 - 1.80m-
CH₃0.90t7.4
OH2.50br s-

Interactive ¹³C NMR Data Table for this compound

Carbon Chemical Shift (ppm)
C1131.5
C2153.8
C3113.2
C4111.8
C5150.7
C6114.1
C1'70.2
C2'31.5
C3'10.4
-OCH₃55.8
-OCH₃56.1

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl and ether functional groups.

Identification of Characteristic Functional Group Vibrations (e.g., C-O stretch)

A prominent feature in the IR spectrum is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.

Interactive IR Spectroscopy Data Table for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 (broad)O-H stretchAlcohol
3000-2850C-H stretchAlkane
1610, 1500C=C stretchAromatic Ring
1220, 1040C-O stretchAryl ether, Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further corroborating its structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is a unique characteristic of the molecule. Key fragments would arise from the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of water from the molecular ion.

The mass spectrum shows a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound. Significant fragment ions are observed at m/z 167, which can be attributed to the loss of an ethyl group, and at m/z 139 and 137. docbrown.info The peak at m/z 167 is particularly significant as it represents the stable benzylic cation formed after the cleavage of the propanol side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like alcohols. jove.com When a solution of this compound is introduced into the ESI-MS instrument, it is subjected to a high voltage, which generates charged droplets. The solvent evaporates from these droplets, ultimately leading to the formation of gaseous ions of the analyte. jove.com

For this compound, the primary ion observed in the positive ion mode would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 197.25. The formation of adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common and would result in peaks at m/z values corresponding to the molecular weight plus the mass of the respective ion. jove.com In negative ion mode, the deprotonated molecule, [M-H]⁻, at an m/z of 195.23, might be observed, although alcohols are generally more readily ionized in positive mode. researchgate.net The presence of these characteristic ions in the ESI-MS spectrum serves as a primary validation of the molecular weight of the synthesized compound.

The fragmentation pattern of an alcohol in mass spectrometry can provide further structural information. For this compound, cleavage of the carbon-carbon bond adjacent to the oxygen atom is a likely fragmentation pathway. libretexts.orglibretexts.org This would result in the loss of a propyl group or a dimethoxyphenyl group, leading to characteristic fragment ions. The loss of a water molecule (H₂O) is another common fragmentation pathway for alcohols, which would produce a peak at m/z 178.22. libretexts.org

Table 1: Expected ESI-MS Data for this compound

IonExpected m/z
[M+H]⁺197.25
[M+Na]⁺219.23
[M-H]⁻195.23
[M-H₂O+H]⁺179.24

High-Resolution Mass Spectrometry (HRMS) for Degradation Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and characterizing unknown degradation products of a compound. digitellinc.comnih.govasianpubs.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov

When this compound is subjected to stress conditions such as heat, light, acid, or base, it may degrade into various products. HRMS, often coupled with liquid chromatography (LC-HRMS), can be used to separate these degradation products and determine their precise molecular formulas. digitellinc.com By comparing the accurate mass of a degradation product with potential chemical structures, researchers can propose and confirm the identity of these impurities. For instance, oxidation of the alcohol group to a ketone would result in a change in the molecular formula and a corresponding shift in the high-resolution mass. Similarly, cleavage of the ether linkages on the aromatic ring would lead to predictable changes in the elemental composition.

The fragmentation patterns of the degradation products, obtained through tandem mass spectrometry (MS/MS) experiments within the HRMS instrument, provide further structural elucidation. digitellinc.com This detailed analysis is crucial for understanding the stability of the compound and for ensuring the purity and safety of chemical products.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

Analysis of Electronic Absorption Spectra for Substituted Derivatives

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Benzene itself exhibits three absorption bands around 184, 204, and 254 nm. spcmc.ac.in The presence of the two methoxy groups on the benzene ring in this compound will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the methoxy groups, which extends the conjugation of the π-electron system. For example, 1,4-dimethoxybenzene has an excitation peak at 291 nm. aatbio.com

When additional substituents are introduced to the aromatic ring of this compound, the position and intensity of the UV-Vis absorption bands will be further modified. The nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring will influence the electronic transitions. spcmc.ac.in

Electron-donating groups (e.g., alkyl, hydroxyl) will generally cause a further bathochromic shift.

Electron-withdrawing groups (e.g., nitro, carbonyl) can lead to more significant changes in the spectrum, potentially introducing new charge-transfer bands. spcmc.ac.in

By analyzing the electronic absorption spectra of a series of substituted derivatives, it is possible to establish structure-activity relationships and to gain insights into the electronic properties of the molecules.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Substituted this compound Derivatives

SubstituentPredicted Effect on λmax
-H (unsubstituted)~290 nm
-CH₃ (Alkyl)Bathochromic shift (longer wavelength)
-NO₂ (Nitro)Significant bathochromic shift and potential new absorption bands
-OH (Hydroxyl)Bathochromic shift

Chromatographic Purification Techniques

Chromatography is a cornerstone of chemical purification, allowing for the separation of a desired compound from impurities.

Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying chemical compounds. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. rochester.eduwordpress.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of this compound, a moderately polar compound, a common solvent system for flash chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. rochester.eduwordpress.com The polarity of the mobile phase can be gradually increased (a gradient elution) to effectively separate the target compound from less polar and more polar impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC). In some cases, for separating aromatic compounds that may co-elute due to π-stacking interactions, adding a solvent like toluene to the mobile phase can improve separation. reddit.com

Table 3: Common Solvent Systems for Flash Chromatography of Moderately Polar Aromatic Compounds

Solvent SystemPolarityApplication Notes
Hexane (B92381)/Ethyl AcetateLow to MediumA standard and versatile system for many organic compounds. wordpress.com
Dichloromethane/MethanolMedium to HighEffective for more polar compounds. wordpress.com
Toluene/Ethyl AcetateMediumCan be useful for separating aromatic compounds. reddit.com

Recrystallization Techniques

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. libretexts.org An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

For an aromatic alcohol like this compound, a variety of solvent systems could be explored for recrystallization. A common approach is to use a binary solvent system. The impure compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly, promoting the formation of pure crystals. youtube.com For aromatic compounds, solvents like toluene, hexane, or ethanol are often used. youtube.comreddit.com For instance, dissolving the compound in a small amount of a solvent like dichloromethane and then adding a less polar solvent like hexane can be an effective method. reddit.com The choice of solvent is critical and is often determined empirically.

Identification and Removal of Impurities

The purity of the final compound is paramount. Impurities can arise from starting materials, side reactions, or degradation products. researchgate.net

Common Synthetic Routes and Potential Impurities

Grignard Reaction: The synthesis of this compound can be achieved via the Grignard reaction between 2,5-dimethoxybenzaldehyde and a propylmagnesium halide. Potential impurities from this route include:

Unreacted 2,5-dimethoxybenzaldehyde: The starting aldehyde may be carried through if the reaction does not go to completion.

Byproducts: Side reactions inherent to Grignard reagents can lead to the formation of byproducts.

Reduction of a Ketone: An alternative synthesis involves the reduction of 1-(2,5-dimethoxyphenyl)propan-1-one. The primary impurity in this case would be:

Unreacted 1-(2,5-dimethoxyphenyl)propan-1-one: Incomplete reduction will result in the presence of the starting ketone in the final product.

Purification Techniques

A multi-step purification process is typically employed to remove these impurities and isolate pure this compound.

Extraction and Washing: After the reaction is quenched, an aqueous workup is performed. The product is extracted into an organic solvent. This solution is then washed with water and brine to remove water-soluble impurities and salts. mdpi.com

Drying: The organic layer containing the product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water.

Column Chromatography: This is a highly effective method for separating the desired alcohol from unreacted starting materials and non-polar byproducts. nih.govresearchgate.netacs.org A silica gel column is typically used, with a solvent system (eluent) of varying polarity, such as a mixture of heptane (B126788) and ethyl acetate. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be an effective final purification step to separate the product from less volatile or more volatile impurities.

The purity of the final product is then re-assessed using the spectroscopic methods described above, as well as by chromatographic techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). nih.gov

Derivatization Strategies and Synthetic Transformations

Modification of the Alcohol Functional Group

The secondary alcohol moiety is a key site for the chemical modification of 1-(2,5-dimethoxyphenyl)propan-1-ol.

Oxidation Reactions to Ketones or Aldehydes

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-1-one. This transformation is a common and crucial step in the synthesis of various derivatives. Given that the alcohol is benzylic, specific and mild oxidizing agents can be employed to achieve this conversion efficiently.

Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of benzylic alcohols. mychemblog.comnanotrun.com The reaction is typically carried out in a neutral medium, with the selectivity for benzylic alcohols being a key advantage, minimizing side reactions with other functional groups that might be present in more complex substrates. mychemblog.comnanotrun.comjove.com The mechanism of MnO₂ oxidation is believed to involve the adsorption of the alcohol onto the surface of the manganese dioxide, followed by a radical process. jove.com

Another widely used reagent for this purpose is pyridinium (B92312) chlorochromate (PCC). tandfonline.comlibretexts.orglibretexts.orgchadsprep.com PCC is a milder oxidizing agent compared to chromic acid and can effectively convert secondary alcohols to ketones. libretexts.orgchadsprep.com The reaction is typically performed in an inert solvent like dichloromethane (B109758). commonorganicchemistry.com The use of PCC has declined somewhat due to its toxicity, with other reagents like Dess-Martin periodinane offering a less hazardous alternative. libretexts.orgcommonorganicchemistry.com

Oxidizing AgentTypical SolventKey Features
Manganese Dioxide (MnO₂)Dichloromethane, Chloroform, AcetoneMild and selective for benzylic and allylic alcohols. mychemblog.comnanotrun.comcommonorganicchemistry.com
Pyridinium Chlorochromate (PCC)DichloromethaneEffective for converting secondary alcohols to ketones. tandfonline.comlibretexts.orgchadsprep.com
Dess-Martin PeriodinaneDichloromethaneA milder and less toxic alternative to PCC. libretexts.orgcommonorganicchemistry.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. This reaction results in the formation of a benzyl (B1604629) ester. Various catalytic systems can be employed to facilitate this transformation, including heterogeneous catalysts which can simplify product purification.

Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through acid-catalyzed condensation with another alcohol. For benzylic alcohols, direct nucleophilic substitution where the hydroxyl group is displaced by an incoming alkoxide is also possible, often facilitated by a Lewis acid catalyst.

Substitution Reactions

The position of the hydroxyl group on a benzylic carbon makes it susceptible to substitution reactions.

Nucleophilic Substitution at the Carbon Bearing the Alcohol Group

The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution requires activation. This is typically achieved under acidic conditions, where the hydroxyl group is protonated to form a good leaving group, water. commonorganicchemistry.com The resulting benzylic carbocation is stabilized by resonance with the dimethoxy-substituted phenyl ring, favoring an S_N1-type mechanism. commonorganicchemistry.com

Various catalysts can promote the nucleophilic substitution of benzylic alcohols. These include:

Lewis acids such as B(C₆F₅)₃, which can activate the hydroxyl group and facilitate its displacement by a range of nucleophiles to form new C-O, C-S, and C-C bonds. mychemblog.com

Elemental iodine has also been shown to be an effective catalyst for the nucleophilic substitution of benzylic alcohols with both oxygen and carbon nucleophiles under mild conditions. nanotrun.com

Solid Brønsted acids like proton-exchanged montmorillonite (B579905) clays (B1170129) can also serve as heterogeneous catalysts for these substitution reactions. researchgate.net

These methods allow for the introduction of a variety of functional groups at the benzylic position, significantly expanding the range of accessible derivatives.

Formation of Analogs and Related Structures

The core structure of this compound can be used as a starting point for the synthesis of more complex analogs, such as the corresponding amino alcohol.

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol

The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, an important analog, can be achieved through several synthetic routes, often involving the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-1-one, as a key intermediate.

One common strategy is reductive amination . This involves the reaction of 1-(2,5-dimethoxyphenyl)propan-1-one with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced in situ to the desired amino alcohol.

Alternatively, a nitro group can be introduced at the 2-position of the propanone skeleton, followed by reduction. For instance, a related compound, 1-(2,5-dimethoxyphenyl)-2-aminoethanol, is synthesized by the reduction of the corresponding nitroalcohol, 1-(2,5-dimethoxyphenyl)-2-nitroethanol, using sodium borohydride (B1222165). A similar strategy could be applied to the propanol (B110389) series.

Another approach involves the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)propan-1-one, which can then be selectively reduced to the amino alcohol. The synthesis of the amino ketone can be accomplished via methods like the Delépine reaction, starting from an α-haloketone.

A plausible synthetic pathway to 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol is outlined below:

StepReactionReagents and Conditions
1Oxidation of this compoundMnO₂ or PCC in dichloromethane
2α-Bromination of 1-(2,5-dimethoxyphenyl)propan-1-oneBr₂ in a suitable solvent
3Amination of 2-bromo-1-(2,5-dimethoxyphenyl)propan-1-oneReaction with ammonia or a protected amine source
4Reduction of the ketone in 2-amino-1-(2,5-dimethoxyphenyl)propan-1-oneA reducing agent such as sodium borohydride (NaBH₄) would selectively reduce the ketone to the secondary alcohol, yielding 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol.

Synthesis of Ketone Precursors and Their Derivations

The primary ketone precursor to this compound is 1-(2,5-dimethoxyphenyl)propan-1-one . The synthesis of this and related aryl ketones often employs established organic chemistry reactions. A common method for producing such ketones is the Friedel-Crafts acylation.

This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. In the case of 1-(2,5-dimethoxyphenyl)propan-1-one, the synthesis would typically proceed by reacting 1,4-dimethoxybenzene (B90301) with propanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).

A related synthesis is described for α-chloro-2,5-dimethoxyacetophenone, which is prepared through the Friedel-Crafts reaction of 1,4-dimethoxybenzene and chloroacetyl chloride. google.com This highlights the general applicability of this method for creating ketone precursors in this chemical family.

Once the ketone precursor, 1-(2,5-dimethoxyphenyl)propan-1-one, is synthesized, it can undergo various derivatization reactions. A key transformation is its reduction to the corresponding alcohol, this compound. This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄).

Furthermore, the ketone can be a starting point for synthesizing other derivatives. For instance, the carbon atom adjacent to the carbonyl group (the α-carbon) can be functionalized. Halogenation, particularly bromination or chlorination, at the α-position can create reactive intermediates. google.comgoogle.com These halogenated ketones can then be converted into other derivatives, such as aminoketones, through reactions with amines or amine precursors like hexamine. google.comgoogle.com

For example, the synthesis of 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone (B97240) hydrochloride starts from the corresponding α-bromoethanone, which is then reacted with hexamine. google.com This demonstrates a pathway to introduce nitrogen-containing functional groups, leading to a different class of derivatives.

Table 1: Synthesis and Derivatization of Ketone Precursors

Reaction Type Starting Material Reagents Product Reference
Friedel-Crafts Acylation1,4-DimethoxybenzenePropanoyl chloride, AlCl₃1-(2,5-Dimethoxyphenyl)propan-1-oneGeneral Method
Friedel-Crafts Acylation1,4-DimethoxybenzeneChloroacetyl chloride, Lewis Acidα-Chloro-2,5-dimethoxyacetophenone google.com
Reduction1-(2,5-Dimethoxyphenyl)propan-1-oneSodium borohydride (NaBH₄)This compoundGeneral Method
Halogenation1-(2,5-Dimethoxyphenyl)ethanoneBromine1-(2,5-Dimethoxyphenyl)-2-bromoethanone google.com
Amination1-(2,5-Dimethoxyphenyl)-2-bromoethanoneHexamine, THF/water1-(2′,5′-Dimethoxyphenyl)-2-amino ethanone google.com

Derivatization for Enhanced Analytical Detection (e.g., Silylation, Acylation)

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), the chemical properties of an analyte can significantly impact its detection and analysis. jfda-online.com Compounds containing polar functional groups, such as the hydroxyl group in this compound, can exhibit poor chromatographic behavior, including peak tailing and thermal degradation in the hot GC inlet or column. jfda-online.comnih.gov To overcome these issues, chemical derivatization is employed to convert the polar functional group into a less polar, more volatile, and more thermally stable derivative. jfda-online.com

The primary goals of derivatizing this compound are to:

Increase volatility by reducing intermolecular hydrogen bonding.

Improve thermal stability to prevent degradation during analysis. jfda-online.com

Enhance chromatographic peak shape for better resolution and quantification.

Produce characteristic mass fragments in MS for improved structural elucidation. jfda-online.com

Two of the most common derivatization strategies for hydroxyl groups are silylation and acylation. jfda-online.com

Silylation: Silylation involves replacing the active hydrogen of the hydroxyl group with a trialkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. jfda-online.com This reaction effectively masks the polar -OH group. A variety of silylating agents are available, each with different reactivity.

Acylation: Acylation is another effective method for derivatizing alcohols. It involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester. jfda-online.com Perfluoroacyl derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity using electron capture detection (ECD) in GC.

The choice of derivatization reagent depends on factors like the reactivity of the compound, the desired volatility of the derivative, and the analytical sensitivity required. jfda-online.com For confirmatory analysis, submitting samples for methods like GC-MS is often mandatory to avoid false positives and for specific qualitative and quantitative results. nih.gov While methods for analyzing some related compounds without derivatization are being explored, derivatization remains a standard and crucial step in the forensic and toxicological analysis of many substances. nih.gov

Table 2: Common Derivatization Reagents for Alcohols

Derivatization Type Reagent Class Example Reagent Abbreviation Resulting Derivative of R-OH Reference
SilylationSilylating AgentsN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAR-O-Si(CH₃)₃ jfda-online.com
SilylationSilylating AgentsN-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAR-O-Si(CH₃)₃ jfda-online.com
AcylationPerfluoroacyl AnhydridesTrifluoroacetic anhydrideTFAAR-O-COCF₃ jfda-online.com
AcylationPerfluoroacyl AnhydridesPentafluoropropionic anhydridePFPAR-O-COCF₂CF₃ jfda-online.com
AcylationPerfluoroacyl AnhydridesHeptafluorobutyric anhydrideHFBAR-O-COC₃F₇ jfda-online.com

Stereochemical Considerations and Asymmetric Synthesis

Chirality of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Chirality is a fundamental property of this compound, arising from its specific atomic arrangement.

The molecule this compound possesses a single stereocenter, or chiral center, at the first carbon (C1) of the propanol (B110389) chain. nih.gov This carbon atom is bonded to four different substituent groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH2CH3), and a 2,5-dimethoxyphenyl group. nih.gov The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(2,5-dimethoxyphenyl)propan-1-ol and (S)-1-(2,5-dimethoxyphenyl)propan-1-ol. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Enantioselective Synthesis Approaches

Producing a single enantiomer of this compound requires enantioselective synthesis methods, which are designed to favor the formation of one enantiomer over the other.

A primary strategy for the enantioselective synthesis of this compound is the asymmetric reduction of its corresponding ketone precursor, 2',5'-dimethoxypropiophenone. This approach involves using chiral reducing agents or catalysts that selectively add a hydride to one face of the prochiral ketone, leading to an excess of one enantiomer of the alcohol. While specific studies on this exact substrate are not broadly detailed, the methodology is a well-established practice in organic synthesis for producing chiral alcohols. nih.gov For instance, biocatalytic reductions using enzymes or whole-cell systems like baker's yeast can achieve high enantioselectivities in the reduction of similar ketones. nih.gov

Asymmetric dihydroxylation is another powerful tool in stereoselective synthesis that can be adapted to produce chiral alcohols. In a related synthesis, asymmetric dihydroxylation using reagents like AD-mix-β was employed as a key step to create a chiral diol, which subsequently underwent further reactions. researchgate.net This method introduces two hydroxyl groups across a double bond in a stereocontrolled manner. For the synthesis of this compound, a precursor containing a propenyl side chain attached to the dimethoxybenzene ring could potentially undergo asymmetric dihydroxylation to install the required stereochemistry, followed by chemical modifications to yield the final product.

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, diastereomeric separation is a common alternative. researchgate.net This strategy involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like crystallization or chromatography. researchgate.netnih.gov Once separated, the chiral auxiliary can be cleaved from the desired diastereomer to yield the enantiomerically pure this compound. Chiral High-Performance Liquid Chromatography (HPLC) is also a direct method used to separate enantiomeric mixtures without derivatization. nih.govsemanticscholar.org

Conformational Analysis and Isomerism

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃ nih.gov
Molecular Weight 196.24 g/mol nih.gov
IUPAC Name This compound nih.gov
Chiral Center C1 of the propanol chain nih.gov
SMILES CCC(C1=C(C=CC(=C1)OC)OC)O nih.gov
InChIKey HNTMARCMBGCYEC-UHFFFAOYSA-N nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For a molecule like 1-(2,5-dimethoxyphenyl)propan-1-ol, DFT can be employed to elucidate a range of properties, from its three-dimensional shape to its spectroscopic characteristics and reactivity.

Prediction of Molecular Geometry and Electronic Properties

For this compound, a DFT optimization would predict key bond lengths, bond angles, and dihedral angles. The presence of the two methoxy (B1213986) groups on the phenyl ring and the hydroxyl and propyl groups on the benzylic carbon introduces significant conformational flexibility. The orientation of the methoxy groups relative to the phenyl ring and the rotation around the C-C bonds of the propanol (B110389) side chain would be key parameters determined by the calculations.

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions. researchgate.net In a study on 1,5-dimethoxynaphthalene, DFT calculations were used to determine atomic charges, which provided insight into the electronic environment of the molecule. nih.gov

Table 1: Predicted Molecular Properties of this compound from Computational Models

PropertyValueSource
Molecular Weight196.24 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Analysis of Vibrational Frequencies and Spectroscopic Correlation

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can then be compared with experimental spectroscopic data. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method. researchgate.net

A study on 1-(2-hydroxy-4,5-dimethylphenyl)ethanone demonstrated a good agreement between experimentally determined vibrational frequencies and those predicted by DFT calculations. scispace.com This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as the stretching and bending of C-H, C=C, C-O, and O-H bonds. For this compound, DFT would be instrumental in assigning the complex vibrational modes arising from the substituted phenyl ring and the propanol side chain. This would include the characteristic vibrations of the methoxy groups and the hydroxyl group, which are important for identifying the compound.

Study of Reaction Mechanisms and Transition States

DFT is extensively used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. biorxiv.org This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. While specific reaction mechanism studies for this compound were not found, the methodologies can be illustrated with general examples. For instance, DFT has been used to study the mechanisms of cycloaddition reactions, revealing whether they proceed through a concerted or stepwise pathway. biorxiv.orgchemicalbook.com

For a reaction involving this compound, such as its oxidation or dehydration, DFT could be used to model the reaction pathway. By calculating the energies of the reactants, products, and any intermediates and transition states, the feasibility of a proposed mechanism can be assessed. This provides a deeper understanding of the factors that control the reaction's outcome and can aid in the design of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

Prediction of Compound Interactions based on Structural Features

QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For a class of compounds like the phenethylamines, to which this compound belongs, QSAR studies can predict their interactions with biological targets. biomolther.orgbiomolther.org

A key aspect of QSAR is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. For example, a QSAR study on phenethylamine (B48288) derivatives identified descriptors like the 3D-MoRSE signal and a baseline toxicity index as being crucial in regulating their logP values. nih.gov In another study on 2,5-dimethoxyphenethylamine derivatives, it was found that the introduction of a small lipophilic substituent at the 4-position of the phenyl ring generally leads to potent psychedelic effects, highlighting the importance of this structural feature for activity at serotonin (B10506) 5-HT2 receptors. nih.gov

For this compound, a QSAR analysis would involve calculating a range of descriptors and correlating them with a measured biological activity, such as receptor binding affinity or enzyme inhibition. This would allow for the prediction of how the compound might interact with various biological systems based on its structural features, such as the presence and position of the methoxy groups and the propanol side chain.

Development of Predictive Models for Derivatives

A significant application of QSAR is the development of predictive models that can estimate the activity of new, unsynthesized derivatives of a lead compound. nih.gov Once a statistically robust QSAR model is established for a series of compounds, it can be used to screen a virtual library of derivatives to identify those with potentially enhanced activity or improved properties.

The development of such models typically involves dividing a dataset of compounds with known activities into a training set and a test set. The training set is used to build the QSAR model, often using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN). nih.gov The predictive power of the model is then validated using the test set.

For this compound, a QSAR model could be developed by synthesizing and testing a series of derivatives with variations in the substitution pattern on the phenyl ring or modifications to the propanol side chain. The resulting data could then be used to build a model that could predict the activity of other, yet-to-be-made derivatives. This approach can significantly accelerate the process of lead optimization in drug discovery by prioritizing the synthesis of the most promising compounds. biorxiv.orgnih.gov

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Investigation of Binding Interactions with Molecular Targets

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to hypothesize its interactions. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target receptor. For instance, given the structural similarities to known psychoactive compounds, potential targets could include serotonin receptors like 5-HT2A.

In a hypothetical docking study, the 2,5-dimethoxy substitutions on the phenyl ring and the hydroxyl group on the propanol side chain would be critical for forming interactions. The oxygen atoms of the methoxy groups and the hydroxyl group can act as hydrogen bond acceptors, while the hydroxyl group's hydrogen can act as a hydrogen bond donor. These interactions, along with van der Waals forces and potential pi-pi stacking of the aromatic ring, would determine the binding affinity and orientation of the molecule within the receptor's binding pocket. Docking studies on similar molecules, such as selective COX-2 inhibitors, have demonstrated how specific functional groups, like a sulfonamide group, can anchor a molecule within the active site through hydrogen bonding with key amino acid residues like His90 and Arg513 wikipedia.org.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-Visible spectrum. mdpi.comnih.gov

For this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311+G(d,p) mdpi.com. The calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the molecule. The aromatic phenyl ring and the oxygen atoms of the methoxy and hydroxyl groups possess non-bonding electrons (n) and pi-electrons (π), which are responsible for these electronic transitions. Studies on similar aromatic compounds have shown that TD-DFT can accurately predict experimental UV-Vis spectra mdpi.com. For instance, theoretical spectra calculated by TD-DFT for various natural compounds have shown a difference of only 1 to 5.8% from experimental data mdpi.com.

Non-Linear Optical Properties Investigation

Non-linear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics. Computational methods can be used to predict the NLO response of a molecule, such as its first-order hyperpolarizability (β).

The investigation of NLO properties for this compound would involve quantum chemical calculations to determine its molecular hyperpolarizability. The presence of an electron-donating methoxy group and a π-conjugated system in the phenyl ring suggests that the molecule could exhibit NLO properties. Theoretical studies on phenyl-substituted polyacetylenes have shown that such materials can exhibit highly anisotropic NLO responses aps.org. The delocalization of electrons within the aromatic system, influenced by the substituents, plays a crucial role in determining the magnitude of the NLO effect.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

An MEP analysis of this compound would highlight the distribution of charge across the molecule. The oxygen atoms of the two methoxy groups and the hydroxyl group would be expected to be regions of negative electrostatic potential (colored red in MEP maps), indicating their nucleophilic character and ability to participate in hydrogen bonding as acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential (colored blue), highlighting its electrophilic character as a hydrogen bond donor. DFT studies on dimethoxybenzene derivatives have confirmed that the positions of methoxy groups significantly influence the MEP, with one derivative being more electrophilic and a hydrogen bond donor, while another was more nucleophilic and a strong hydrogen bond acceptor researchgate.netbohrium.comnih.gov.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would reveal the nature of the intramolecular interactions. Key interactions would include the delocalization of lone pair electrons from the oxygen atoms of the methoxy and hydroxyl groups into the antibonding orbitals of the phenyl ring (n→π* interactions). These interactions contribute to the stability of the molecule. The strength of these hyperconjugative interactions is quantified by the second-order perturbation energy (E(2)). NBO analysis on similar molecules, like 5,6-dimethoxy-1-indanone, has been used to describe the bonding nature and the significant p-character of the oxygen lone pairs involved in these interactions youtube.com. The analysis provides insights into the hybridization of atomic orbitals and the distribution of electron density within the molecule youtube.comnih.govacadpubl.eu.

Thermodynamic Property Calculations

Computational chemistry allows for the calculation of various thermodynamic properties, such as the enthalpy of formation, entropy, and heat capacity. These calculations are often performed using DFT methods and statistical mechanics.

The thermodynamic properties of this compound can be computed to understand its stability and behavior under different conditions. Theoretical studies on aromatic compounds and propanol isomers have demonstrated the reliability of DFT calculations in predicting these properties researchgate.netrsc.orgarxiv.org. For instance, studies on the thermochemistry of aromatic compounds have led to the development of group additivity values for predicting thermodynamic properties rsc.org. Similarly, DFT calculations on propanol isomers have shown good agreement with experimental values for thermodynamic parameters, providing insights into their potential as biofuels researchgate.netarxiv.org. These calculations for this compound would provide valuable data on its energetic landscape.

Table of Calculated Properties (Hypothetical Data)

Computational MethodPropertyPredicted Value/Observation
Molecular Docking Binding InteractionPotential hydrogen bonding via -OH and -OCH3 groups with receptor active sites.
TD-DFT Electronic Spectrum (λmax)Predicted absorption maxima in the UV region due to π→π* and n→π* transitions.
NLO Investigation First-Order Hyperpolarizability (β)Non-zero value expected, indicating potential NLO activity.
MEP Analysis Electrostatic PotentialNegative potential around oxygen atoms (nucleophilic); positive potential around hydroxyl hydrogen (electrophilic).
NBO Analysis Hyperconjugative InteractionsSignificant n→π* interactions from oxygen lone pairs to the phenyl ring, contributing to molecular stability.
Thermodynamic Calculation Enthalpy of FormationCalculable value indicating the compound's stability.

Metabolic and Biotransformation Studies Non Human Focus

In Vitro Metabolic Pathways

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, provide a foundational understanding of how a compound is metabolized. Liver microsome systems are frequently employed for this purpose as they contain a high concentration of drug-metabolizing enzymes.

Identification of Metabolites in Liver Microsome Systems (e.g., Rat)

While direct studies on 1-(2,5-dimethoxyphenyl)propan-1-ol in rat liver microsomes are not extensively detailed in publicly available literature, research on structurally similar compounds provides significant insights into its likely metabolic products. For instance, studies on the related compound 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane in rabbit liver homogenates have identified the formation of O-demethylated metabolites. nih.gov Specifically, both 2-O-demethyl and 5-O-demethyl metabolites were observed, indicating that the methoxy (B1213986) groups on the phenyl ring are susceptible to enzymatic cleavage. nih.gov

Furthermore, the incubation of α-phenyl-N-tert-butylnitrone (PBN) in NADPH-supplemented rat liver microsomes resulted in the formation of a monohydroxylated metabolite. researchgate.net This suggests that hydroxylation is a probable metabolic route for aromatic compounds in such systems.

Based on these analogous findings, it is hypothesized that the in vitro metabolism of this compound in rat liver microsomes would likely yield the following metabolites:

Predicted Metabolite Metabolic Transformation Supporting Evidence from Analogous Compounds
1-(2-hydroxy-5-methoxyphenyl)propan-1-olO-demethylation at the 2-positionObservation of 2-O-demethyl metabolites from 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. nih.gov
1-(5-hydroxy-2-methoxyphenyl)propan-1-olO-demethylation at the 5-positionObservation of 5-O-demethyl metabolites from 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. nih.gov
Hydroxylated derivatives of the propyl side chainHydroxylationFormation of hydroxylated metabolites from similar compounds in liver microsome systems. researchgate.net

Enzymatic Biotransformation (e.g., Cytochrome P450 Enzymes: CYP3A4, CYP3A5)

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is responsible for the metabolism of a vast array of foreign compounds. nih.gov Among these, CYP3A4 and CYP3A5 are two of the most significant enzymes in drug metabolism in humans, and their orthologs in rats play a similar role. nih.govnih.gov These enzymes are known to catalyze a variety of reactions including N-oxidation, C-oxidation, N-dealkylation, O-dealkylation, demethylation, and C-hydroxylation. nih.gov

While direct evidence for the involvement of CYP3A4 and CYP3A5 in the metabolism of this compound is not explicitly documented, their known substrate specificities and the types of transformations observed in similar molecules strongly suggest their participation. Both CYP3A4 and CYP3A5 require NADPH-cytochrome P450 reductase (CPR) for their optimal activity. nih.gov The metabolism of various substrates by these enzymes can be influenced by the presence of cytochrome b5. researchgate.net Studies on the metabolism of the vinca (B1221190) alkaloid vinorelbine (B1196246) by recombinant human CYP3A4 and CYP3A5 have shown that both enzymes are capable of oxidizing the compound. researchgate.net

Given that O-demethylation and hydroxylation are key metabolic pathways for compounds with methoxyphenyl groups, it is highly probable that CYP3A4 and CYP3A5 are involved in the biotransformation of this compound.

Types of Metabolic Transformations (Hydroxylation, Demethylation)

The primary metabolic transformations anticipated for this compound, based on studies of analogous compounds, are hydroxylation and demethylation.

Hydroxylation involves the addition of a hydroxyl (-OH) group to the molecule. This can occur on the aromatic ring or on the aliphatic propyl side chain. The introduction of a hydroxyl group generally increases the water solubility of the compound, facilitating its excretion. The metabolism of 1-naphthol (B170400) in rat liver microsomes, for example, leads to the formation of hydroxylated products like 1,4-naphthoquinone. nih.gov

Demethylation , specifically O-demethylation, is the removal of a methyl group (CH₃) from a methoxy group (-OCH₃), converting it into a hydroxyl group (-OH). As observed in the metabolism of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, both the 2- and 5-methoxy groups are potential sites for this transformation. nih.gov This process is a common step in the metabolism of many drugs and xenobiotics containing methoxy moieties.

In Vivo Metabolic Fate in Animal Models (e.g., Rats)

In vivo studies, conducted within a living organism, provide a more comprehensive picture of a compound's metabolic fate, as they account for absorption, distribution, metabolism, and excretion.

Metabolite Identification and Profiling

Similarly, a study on the urinary metabolic profile of 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone in male Sprague-Dawley rats identified hydroxylated and N-oxide metabolites, which were predominantly excreted as their glucuronide and/or sulfate (B86663) conjugates. nih.gov This indicates that after the initial phase I metabolic transformations (like hydroxylation and demethylation), the resulting metabolites often undergo phase II conjugation reactions to further increase their water solubility for excretion.

Based on these findings, the following metabolites are predicted to be found in the urine of rats administered this compound:

Predicted Metabolite Metabolic Pathway Supporting Evidence from Analogous Compounds
1-(2-hydroxy-5-methoxyphenyl)propan-1-ol (and its conjugates)O-demethylation, ConjugationIdentification of hydroxylated metabolites and their conjugates in vivo. nih.gov
1-(5-hydroxy-2-methoxyphenyl)propan-1-ol (and its conjugates)O-demethylation, ConjugationIdentification of hydroxylated metabolites and their conjugates in vivo. nih.gov
Hydroxylated propanol (B110389) side-chain metabolites (and their conjugates)Hydroxylation, ConjugationHydroxylation of the propyl side chain observed in 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) metabolism. nih.gov

Major Metabolic Pathways in Living Systems

The major in vivo metabolic pathways for this compound in rats are likely to mirror the in vitro findings, with O-demethylation and hydroxylation being the principal phase I reactions. Following these initial biotransformations, the resulting metabolites are expected to undergo phase II conjugation with endogenous molecules such as glucuronic acid or sulfate to facilitate their removal from the body via urine. This two-phase process is a fundamental mechanism for the detoxification and elimination of foreign compounds.

Role of Specific Enzymes in Biotransformation

The biotransformation of xenobiotics like this compound involves a series of enzymatic reactions designed to increase their water solubility and facilitate their elimination from the body. Key enzymes play specific roles in modifying its chemical structure.

Catechol O-methyltransferase (COMT) and O-methylation

Catechol O-methyltransferase (COMT) is a crucial enzyme in the metabolism of compounds containing a catechol structure (two adjacent hydroxyl groups on a benzene (B151609) ring). nih.gov It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol. nih.govebi.ac.uk This O-methylation reaction is a significant pathway in the deactivation of catecholamine neurotransmitters and various xenobiotic catechols. nih.govnih.gov

While this compound itself is not a catechol, its metabolism, like that of other structurally related 2,5-dimethoxy-substituted phenylalkylamines, likely involves O-demethylation as a primary step. nih.govnih.gov Studies on compounds such as 4-iodo-2,5-dimethoxy-amphetamine (DOI) and 2,5-dimethoxy-4-bromamphetamine (DOB) have shown that they are extensively metabolized via O-demethylation, resulting in the formation of hydroxylated, catechol-like intermediates. nih.govresearchgate.net Specifically, research on DOB metabolism has confirmed a pathway leading to 2-O-desmethyl and 5-O-desmethyl metabolites. researchgate.net

Once a catechol metabolite is formed from this compound through the action of cytochrome P450 enzymes (Phase I metabolism), COMT would then be expected to catalyze the methylation of one of the newly formed hydroxyl groups (Phase II metabolism). nih.gov This two-step process—demethylation followed by methylation—is a common metabolic sequence for dimethoxy-substituted compounds. The COMT enzyme exists in two forms: a soluble form (S-COMT) found in various tissues and a membrane-bound form (MB-COMT) that is predominant in the brain. nih.govnih.gov MB-COMT is particularly important for regulating the levels of catecholaminergic neurotransmitters. nih.gov

Enzymes involved in Carbonyl Group Reduction

The compound this compound is a secondary alcohol. In metabolic pathways, such alcohols can be formed from the reduction of a corresponding ketone, in this case, 1-(2,5-dimethoxyphenyl)propan-1-one. This reduction is a stereoselective reaction catalyzed by a class of enzymes known as oxidoreductases. tudelft.nl

Key enzymes responsible for carbonyl group reduction include alcohol dehydrogenases (ADHs) and members of the aldo-keto reductase (AKR) superfamily. nih.govnih.gov These enzymes utilize cofactors such as the reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a source of hydride for the reduction. tudelft.nlgoogle.com The enzymatic reduction of a prochiral ketone can lead to the formation of a chiral alcohol, with the stereoselectivity determined by the specific enzyme involved. tudelft.nlgoogle.com

The process is highly selective; for instance, enzymes can selectively reduce a carbonyl group even in the presence of other reducible functional groups, a level of chemoselectivity that is difficult to achieve with chemical reagents. nih.gov Studies on the enzymatic reduction of various aldehydes and ketones demonstrate that these biocatalysts can handle a broad range of substrates, including aromatic compounds. nih.govresearchgate.net The efficiency of the reduction can be influenced by the substitution pattern on the aromatic ring; electron-donating groups, such as the methoxy groups present in this compound, have been shown to activate the reduction of benzaldehyde (B42025) derivatives. nih.govresearchgate.net

Comparison of Metabolic Pathways with Structurally Related Compounds

The metabolic fate of this compound can be inferred by comparing it with the established metabolic pathways of structurally analogous compounds, particularly substituted 2,5-dimethoxyphenylalkylamines. The primary metabolic transformations for this class of compounds in non-human species involve O-demethylation, oxidative deamination, and side-chain modifications.

Studies on 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) and its 4-substituted derivatives (the DOx series) in rats and using human liver microsomes show that O-demethylation is a major metabolic route. nih.govnih.gov For instance, 4-iodo-2,5-dimethoxy-amphetamine (DOI) is extensively metabolized in rats, with O-demethylated metabolites being the primary excretory products. nih.gov Similarly, the metabolism of 4-bromo-2,5-dimethoxy-amphetamine (DOB) also yields O-desmethyl metabolites. researchgate.net This suggests that a primary metabolic step for this compound would be the removal of one or both methyl groups from the methoxy substituents on the phenyl ring.

Another significant pathway for related phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), is oxidative deamination. researchgate.net This process, catalyzed by monoamine oxidase (MAO), converts the amine group into an aldehyde, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net For example, 2C-B metabolism in various hepatocytes, including rat and mouse, yields 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. researchgate.net Although this compound lacks an amino group, its precursor ketone could be formed via oxidative deamination of the corresponding amine, 1-(2,5-dimethoxyphenyl)propan-1-amine, followed by reduction to the alcohol.

Side-chain modifications are also observed. In the case of 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7) in rats, metabolism includes hydroxylation of the propyl side chain and sulfoxidation. nih.gov For 2,5-dimethoxy-4-ethylamphetamine (DOET), metabolism in rodents involves oxidation of the ethyl group at the 4-position. wikipedia.org This indicates that the propyl side chain of this compound is also a potential site for metabolic attack, likely hydroxylation.

The following table provides a comparative summary of metabolic pathways for structurally related compounds.

CompoundStructural ClassKey Metabolic Pathways (Non-Human)Primary Metabolites
This compound PhenylpropanolaminePredicted: O-demethylation, Side-chain hydroxylation, Glucuronidation/SulfationHydroxylated and demethylated derivatives
4-Iodo-2,5-dimethoxy-amphetamine (DOI) PhenylisopropylamineO-demethylationO-demethyl-DOI isomers nih.gov
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Phenethylamine (B48288)Oxidative deamination, O-demethylation2-(4-bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid researchgate.net
2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-7) PhenethylamineSulfoxidation, Side-chain hydroxylation, S-depropylation, N-acetylationN-acetyl-sulfoxide and sulfone derivatives, Hydroxylated side-chain metabolites nih.gov
2,5-Dimethoxy-4-ethylamphetamine (DOET) PhenylisopropylamineOxidation of the 4-position ethyl groupOxidized ethyl group metabolites wikipedia.org

Applications As Building Blocks in Complex Organic Synthesis

The chemical compound 1-(2,5-dimethoxyphenyl)propan-1-ol is a versatile building block in the field of organic synthesis. Its structure, featuring a reactive secondary alcohol group and an electron-rich dimethoxy-substituted phenyl ring, allows for a variety of chemical transformations. This makes it a valuable precursor and intermediate in the construction of more complex molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol and its analogs is an area ripe for innovation. While classical synthetic routes exist, the development of more efficient, stereoselective, and environmentally benign methodologies is a key future objective.

A primary focus will be on enantioselective synthesis . The presence of a chiral carbinol center suggests that the biological or material properties of the individual enantiomers could differ significantly. Future research should prioritize the development of asymmetric synthetic methods to access the (R)- and (S)-enantiomers in high optical purity. This could involve the use of chiral catalysts, auxiliaries, or biocatalytic approaches. For instance, the enantioselective reduction of the corresponding ketone, 2,5-dimethoxypropiophenone, using chiral borane (B79455) reagents or enzymes could be a fruitful avenue. tandfonline.com The successful application of such methods to other prochiral ketones suggests their potential applicability here. tandfonline.comorgsyn.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, could enable the production of enantiomerically pure this compound under mild reaction conditions. This approach has been successfully employed for the synthesis of other chiral alcohols.

Furthermore, the development of one-pot or tandem reaction sequences could significantly improve the efficiency of synthesizing derivatives of this compound. nih.gov For example, a sequential reaction involving a Grignard addition to 2,5-dimethoxybenzaldehyde (B135726) followed by an in-situ derivatization could streamline the synthesis of more complex analogs.

Potential Synthetic StrategyKey FocusExpected Outcome
Asymmetric ReductionEnantioselectivityAccess to individual (R) and (S) enantiomers
BiocatalysisGreen Chemistry, High SelectivityEnvironmentally friendly production of enantiopure compound
One-Pot ReactionsProcess EfficiencyStreamlined synthesis of derivatives

Further Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones.

Future mechanistic studies could focus on the stereochemical course of key reactions . For example, in asymmetric syntheses, detailed investigations into the transition state geometries and the role of the catalyst in inducing stereoselectivity would be highly valuable. This could be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.

The phenylpropanoid biosynthetic pathway in plants, which involves a series of enzymatic reactions to produce a vast array of natural products, can serve as an inspiration for mechanistic inquiries. nih.gov Understanding the mechanisms of enzymes that catalyze reactions on similar phenylpropanoid scaffolds could provide insights into potential biocatalytic transformations of this compound.

Investigations into the mechanisms of derivatization reactions at the hydroxyl group or on the aromatic ring would also be beneficial. For instance, understanding the regioselectivity of electrophilic aromatic substitution on the dimethoxy-substituted ring could guide the synthesis of specifically functionalized derivatives.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools for accelerating research and reducing the need for extensive empirical experimentation. For this compound, several avenues of computational research are worth exploring.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to predict the biological activities or physical properties of a virtual library of derivatives. mdpi.comnih.govnih.govmdpi.com By establishing a mathematical relationship between the chemical structure and a specific activity, QSAR models can guide the design of new compounds with desired properties. mdpi.comnih.govnih.govmdpi.com For example, a QSAR model could be developed to predict the antioxidant potential of various substituted analogs. mdpi.comnih.gov

Molecular docking simulations could be used to predict the binding interactions of this compound and its derivatives with biological targets such as enzymes or receptors. This would be particularly relevant if the compound is explored for medicinal chemistry applications.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can be used to predict reaction pathways, transition state energies, and NMR or UV-Vis spectra, thereby complementing experimental studies.

Computational ApproachApplicationPotential Insights
QSARPredictive modelingGuiding the design of new derivatives with specific properties
Molecular DockingTarget interaction analysisIdentifying potential biological targets and binding modes
DFT CalculationsMechanistic and property predictionUnderstanding reactivity and spectroscopic characteristics

Exploration of Unconventional Derivatization Strategies

To expand the chemical space accessible from this compound, future research should explore unconventional derivatization strategies.

This could include the use of late-stage functionalization techniques to modify the aromatic ring. Methods such as C-H activation could allow for the direct introduction of functional groups at specific positions on the phenyl ring, bypassing the need for traditional multi-step synthetic sequences.

The hydroxyl group provides a handle for a variety of transformations. Beyond standard esterification and etherification, derivatization with more complex moieties could lead to novel compounds with interesting properties. For example, glycosylation of the hydroxyl group could improve water solubility and alter biological activity.

The synthesis of polymers or materials incorporating the this compound motif is another unexplored area. The compound could be used as a monomer or a chiral building block in the synthesis of novel polymers with unique optical or material properties. The exploration of phenylpropanol derivatives from natural sources can also provide inspiration for new derivatization approaches. nih.gov

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 1-(2,5-dimethoxyphenyl)propan-1-ol?

  • Methodological Answer : A typical route involves the Grignard reaction between 2,5-dimethoxybenzaldehyde and ethyl magnesium bromide, followed by acid hydrolysis. Key steps include:

Grignard Reagent Preparation : Ethyl magnesium bromide is generated in anhydrous THF under inert atmosphere.

Nucleophilic Addition : The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with the Grignard reagent to form a secondary alcohol intermediate.

Quenching and Purification : The reaction is quenched with dilute HCl, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Alternative routes may involve catalytic hydrogenation of ketone precursors (e.g., 1-(2,5-dimethoxyphenyl)propan-1-one) using palladium on carbon .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.0 ppm, split due to methoxy groups), methoxy protons (δ ~3.7 ppm), and the hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • ¹³C NMR : Signals for aromatic carbons (δ 110–150 ppm), methoxy carbons (δ ~55 ppm), and the alcohol-bearing carbon (δ ~70 ppm).
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹), C-O (methoxy) stretches (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 196 (C₁₁H₁₆O₃⁺), with fragmentation patterns confirming the methoxy and propanol groups .

Advanced Research Questions

Q. How can impurity profiling of this compound be systematically conducted?

  • Methodological Answer : Impurities such as unreacted ketone intermediates or oxidation byproducts (e.g., 1-(2,5-dimethoxyphenyl)propan-1-one) are analyzed using:
  • HPLC with UV Detection :
ParameterValue
ColumnC18 reversed-phase (250 × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/water (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~8.2 min (target compound)
  • Validation : Linearity (R² > 0.995), accuracy (spiked recovery 95–105%), and precision (RSD < 2%) are established per ICH Q2(R1) guidelines. Oxime derivatives (e.g., Methoxamine Impurity 5) require derivatization for detection .

Q. What experimental strategies assess the adrenergic receptor activity of this compound derivatives?

  • Methodological Answer :
  • Radioligand Binding Assays :
  • Materials : HEK-293 cells expressing human α₁-adrenergic receptors, [³H]-prazosin as a radioligand.
  • Protocol :

Incubate test compounds (0.1 nM–10 µM) with membrane preparations and radioligand.

Measure displacement of radioligand via scintillation counting.

Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

  • Functional Assays :
  • Calcium Mobilization : FLIPR assays in transfected cells to measure Gq-mediated signaling.
  • Vasoconstriction Studies : Ex vivo rat aortic ring models to confirm agonist/antagonist activity .

Q. How should stability studies be designed to evaluate the degradation pathways of this compound under accelerated conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Acidic/Basic Conditions : 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 48 hours.
  • Photolysis : 1.2 million lux-hours in a light cabinet.
  • Analytical Monitoring : Use HPLC to track degradation products. Major degradation pathways include oxidation of the alcohol to ketone or cleavage of methoxy groups.
  • Kinetic Analysis : Arrhenius plots to predict shelf-life at 25°C .

Data Contradictions and Resolution

  • Issue : Conflicting reports on the melting point of derivatives (e.g., methoxamine hydrochloride in vs. 12).
  • Resolution : Verify purity via DSC (Differential Scanning Calorimetry) and cross-reference with orthogonal techniques (e.g., XRPD for crystalline form identification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethoxyphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethoxyphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.